An In-depth Technical Guide on the Chemical Properties and Potential Biological Activities of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
An In-depth Technical Guide on the Chemical Properties and Potential Biological Activities of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione with a methoxy-substituted phenyl group at the 5-position. This modification is of interest in medicinal chemistry as it can influence the compound's solubility, reactivity, and biological interactions. Cyclohexane-1,3-dione and its derivatives are recognized as valuable scaffolds in the synthesis of a variety of biologically active molecules and are known to exhibit a range of therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, along with detailed, representative experimental protocols for its synthesis and potential biological evaluation. While specific experimental data for this exact compound is limited in publicly available literature, this paper draws upon data from closely related analogues to provide a predictive and informative resource for researchers.
Chemical and Physical Properties
5-(3-Methoxyphenyl)cyclohexane-1,3-dione can exist in both anhydrous and hydrated forms. The presence of water can affect its physical properties, such as its melting point and solubility.
| Property | Anhydrous Form (CAS: 27462-91-5)[1][2] | Hydrated Form (CAS: 1255717-24-8)[3] |
| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₆O₄ |
| Molecular Weight | 218.25 g/mol | 236.26 g/mol |
| Melting Point | 127-132 °C | Not available |
| Boiling Point | 391 °C at 760 mmHg | Not available |
| Density | 1.163 g/cm³ | Not available |
| Flash Point | 175.8 °C | Not applicable |
| pKa (Predicted) | 4.95 ± 0.20 | Not available |
| Appearance | Solid | Solid |
| Solubility | Soluble in various polar and nonpolar solvents | Enhanced solubility in polar solvents |
Computational Data (Hydrated Form)
| Property | Value |
| TPSA | 74.87 |
| LogP | 1.2762 |
| Hydrogen Acceptors | 3 |
| Hydrogen Donors | 0 |
| Rotatable Bonds | 2 |
Synthesis and Reactivity
The synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione can be achieved through several synthetic routes, with the Michael addition being a common and effective method. The reactivity of this compound is largely dictated by the diketone functionality, which allows for various chemical transformations.
Representative Synthesis Protocol: Michael Addition
This protocol describes a plausible method for the synthesis of 5-(3-methoxyphenyl)cyclohexane-1,3-dione via a Michael addition reaction, followed by cyclization.
Materials:
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3-Methoxybenzaldehyde
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Malonic acid
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Piperidine
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Dimethyl malonate
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Sodium methoxide
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Methanol
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Hydrochloric acid
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Diethyl ether
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Anhydrous magnesium sulfate
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Toluene
Procedure:
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Preparation of 3-Methoxycinnamic Acid: In a round-bottom flask, a mixture of 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in pyridine is heated at reflux for 4-6 hours. The reaction mixture is then cooled and poured into ice-cold hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-methoxycinnamic acid.
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Esterification: The 3-methoxycinnamic acid is esterified by refluxing with methanol and a catalytic amount of sulfuric acid for 3-4 hours. The excess methanol is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the methyl ester of 3-methoxycinnamic acid.
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Michael Addition and Cyclization: To a solution of sodium methoxide (2.2 eq) in methanol, dimethyl malonate (1.1 eq) is added, and the mixture is stirred for 30 minutes. The methyl 3-methoxycinnamate (1.0 eq) is then added, and the reaction mixture is refluxed for 8-10 hours.
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Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed for another 4-6 hours to hydrolyze the esters. The methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid and heated to induce decarboxylation, yielding 5-(3-methoxyphenyl)cyclohexane-1,3-dione.
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Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Caption: A representative workflow for the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.
Chemical Reactivity
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Nucleophilic Addition: The carbonyl groups of the diketone are susceptible to nucleophilic attack, allowing for the formation of various derivatives such as imines and enamines upon reaction with amines.[3]
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Condensation Reactions: The compound can undergo condensation reactions, which are useful for synthesizing more complex molecular architectures.[3]
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Tautomerism: Like other β-diketones, 5-(3-methoxyphenyl)cyclohexane-1,3-dione can exist in equilibrium with its enol form. This tautomerism is crucial for its reactivity and acidity.
Spectroscopic Data (Representative)
¹H NMR (Proton NMR) Spectral Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 6.8 | Multiplet | 4H | Aromatic protons (methoxyphenyl group) |
| ~ 5.5 | Singlet | 1H | Enolic proton |
| ~ 3.8 | Singlet | 3H | Methoxy group protons (-OCH₃) |
| ~ 2.7 - 2.2 | Multiplet | 7H | Cyclohexane ring protons |
¹³C NMR (Carbon-13 NMR) Spectral Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~ 190 - 200 | Carbonyl carbons (C=O) |
| ~ 160 | Aromatic carbon attached to -OCH₃ |
| ~ 110 - 140 | Other aromatic carbons |
| ~ 100 | Enolic carbon |
| ~ 55 | Methoxy carbon (-OCH₃) |
| ~ 30 - 50 | Cyclohexane ring carbons |
IR (Infrared) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3000 - 2800 | C-H stretching (aliphatic and aromatic) |
| ~ 1700 - 1730 | C=O stretching (ketone) |
| ~ 1600 - 1650 | C=C stretching (enol and aromatic) |
| ~ 1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS) Data (Representative)
| m/z Value | Interpretation |
| 218 | Molecular ion peak [M]⁺ for the anhydrous form |
| 236 | Molecular ion peak [M]⁺ for the hydrated form |
| Various | Fragmentation patterns corresponding to the loss of CO, OCH₃, and parts of the cyclohexane ring. |
Potential Biological Activity and Experimental Protocols
Derivatives of cyclohexane-1,3-dione are known to possess a range of biological activities. Preliminary studies on related compounds suggest that 5-(3-methoxyphenyl)cyclohexane-1,3-dione may exhibit anti-inflammatory and antioxidant properties.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound could be attributed to its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
Representative Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(3-methoxyphenyl)cyclohexane-1,3-dione against COX-1 and COX-2 enzymes.
Materials:
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COX-1 and COX-2 enzyme preparations
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Arachidonic acid (substrate)
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5-(3-Methoxyphenyl)cyclohexane-1,3-dione
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Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., indomethacin)
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Assay buffer (e.g., Tris-HCl)
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Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
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Compound Preparation: Prepare a stock solution of 5-(3-methoxyphenyl)cyclohexane-1,3-dione in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
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Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control. Incubate for a short period at 37 °C.
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Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
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Termination of Reaction: After a defined incubation period, stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
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PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A diagram illustrating the potential inhibitory effect on the COX pathway.
Antioxidant Activity
The antioxidant properties of phenolic and enolic compounds are well-documented. 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, with its potential to exist in an enolic form, may act as a radical scavenger.
Representative Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of 5-(3-methoxyphenyl)cyclohexane-1,3-dione.
Materials:
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2,2-diphenyl-1-picrylhydrazyl (DPPH)
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Methanol
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5-(3-Methoxyphenyl)cyclohexane-1,3-dione
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Ascorbic acid or Trolox as a positive control
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96-well microplate reader
Procedure:
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DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
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Compound Preparation: Prepare a stock solution of 5-(3-methoxyphenyl)cyclohexane-1,3-dione in methanol and make serial dilutions.
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Assay: In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or control.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be calculated.
Conclusion
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and drug development. Its synthesis is achievable through established organic chemistry reactions, and its diketone functionality provides a handle for the creation of diverse derivatives. While specific experimental data on its biological activity is currently scarce in the public domain, its structural similarity to other bioactive cyclohexane-1,3-diones warrants further exploration of its anti-inflammatory, antioxidant, and other potential therapeutic properties. The protocols and data presented in this guide, though in part representative, provide a solid foundation for researchers to initiate their own investigations into this promising molecule.

